

Technical Support Center: Modification of 6-Chloro-2-iodopurine-9-riboside

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Compound of Interest

Compound Name: 6-Chloro-2-iodopurine-9-riboside

Cat. No.: B12398591

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the modification of **6-Chloro-2-iodopurine-9-riboside**. The information is tailored for researchers, scientists, and drug development professionals to enhance the efficacy of their compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on **6-Chloro-2-iodopurine-9-riboside** for modification?

A1: The primary sites for modification on the **6-Chloro-2-iodopurine-9-riboside** scaffold are the C6-chloro and C2-iodo positions on the purine ring. The chloro and iodo groups are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. Additionally, the ribose moiety offers hydroxyl groups that can be modified, although this often requires the use of protecting groups.

Q2: What types of modifications at the C6 and C2 positions have been shown to improve efficacy?

A2: Structure-activity relationship (SAR) studies have shown that introducing different substituents at the C6 and C2 positions can significantly impact biological activity. For instance, substitution of the C6-chloro group with various amines has been a common strategy. The nature of the substituent at the C2 position can also modulate activity. For example, in some

contexts, replacing the iodo group with other functionalities can enhance antiviral or anticancer properties.

Q3: What are the common protecting groups used for the ribose hydroxyls during purine modification?

A3: To prevent unwanted side reactions on the ribose unit during the modification of the purine base, hydroxyl groups are typically protected. Common protecting groups for nucleosides include benzoyl (Bz), acetyl (Ac), and silyl ethers like tert-butyldimethylsilyl (TBDMS). The choice of protecting group depends on the specific reaction conditions of the subsequent steps and the desired deprotection strategy.^[1]

Q4: What are the known mechanisms of action for analogs of **6-Chloro-2-iodopurine-9-ribose**?

A4: Purine nucleoside analogs, including derivatives of **6-Chloro-2-iodopurine-9-ribose**, are known to exert their biological effects through several mechanisms. A primary mechanism is the inhibition of DNA synthesis.^{[2][3]} After cellular uptake, these analogs are phosphorylated to their triphosphate forms, which can then inhibit key enzymes involved in DNA replication, such as ribonucleotide reductase.^[4] This leads to a depletion of deoxynucleotide pools necessary for DNA synthesis.^[4] Additionally, these compounds can induce apoptosis (programmed cell death) in cancer cells.^{[2][3][5]}

Troubleshooting Guides

Problem 1: Low Yield in Vorbrüggen Glycosylation

Symptoms:

- Low yield of the desired N9-glycosylated product.
- Formation of N7-glycosylated regioisomers.
- Formation of other byproducts.

Possible Causes and Solutions:

Cause	Solution
Suboptimal Lewis Acid	The choice and amount of Lewis acid (e.g., TMSOTf) are critical. Try screening different Lewis acids and optimizing the stoichiometry. [6]
Incomplete Silylation of the Purine Base	Ensure complete silylation of the purine base before adding the glycosyl donor. This can be monitored by IR or NMR spectroscopy. Use of silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) can be beneficial. [7]
Reaction Temperature and Time	Optimize the reaction temperature and time. Lower temperatures may improve regioselectivity, while longer reaction times may be necessary for weakly reactive nucleobases. [6]
Solvent Effects	The solvent can influence the reaction outcome. Acetonitrile is commonly used, but other polar aprotic solvents can be explored. [8]
Moisture in the Reaction	The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The use of molecular sieves can be beneficial. [6]

Problem 2: Difficulty in Removing Benzoyl Protecting Groups

Symptoms:

- Incomplete debenzoylation.
- Cleavage of the glycosidic bond.
- Formation of partially deprotected intermediates.

Possible Causes and Solutions:

Cause	Solution
Harsh Deprotection Conditions	Standard Zemplén conditions (sodium methoxide in methanol) can sometimes be too harsh, leading to side reactions.
Incomplete Reaction	The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Alternative Deprotection Methods	Consider milder deprotection methods. For example, using a well-defined concentration of ammonia in methanol can allow for selective debenzoylation. ^{[9][10]} For some substrates, enzymatic deprotection using lipases can offer high selectivity.

Quantitative Data

Table 1: In Vitro Anticancer Activity of Selected Purine Nucleoside Analogs

Compound	Cell Line	IC50 (μM)	Reference
Analog 1	A549 (Lung Carcinoma)	5.988 ± 0.12	[11]
Analog 2	MCF-7 (Breast Cancer)	43.4	[11]
Analog 3	MDA-MB-231 (Breast Cancer)	35.1	[11]
Analog 4	HCT116 (Colon Cancer)	0.34	[12]
Analog 5	PC-3 (Prostate Cancer)	5.195	[13]
Analog 6	MDA-MB-468 (Breast Cancer)	12.00	[13]
Analog 7	HepG2 (Hepatocellular Carcinoma)	0.137 - 0.332 μg/mL	[13]
Analog 8	T-47D (Breast Cancer)	0.43 ± 0.01	[14]

Table 2: Antiviral Activity of Selected Purine Nucleoside Analogs

Compound	Virus	EC50 (μM)	Reference
CEM-052	Flaviviruses, Filoviruses, Coronaviruses	single digit low micromolar	[15]
CEM-053	Flaviviruses, Filoviruses, Coronaviruses	single digit low micromolar	[15]
CEM-054	Flaviviruses, Filoviruses, Coronaviruses	single digit low micromolar	[15]
MK-0608	Dengue Virus (DENV)	-	[16]
NITD449	Dengue Virus (DENV)	2.0	[16]

Experimental Protocols

Protocol 1: General Procedure for Vorbrüggen Glycosylation

- Silylation of the Purine Base: To a suspension of the purine base (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq).
- Heat the mixture at reflux under an inert atmosphere (e.g., argon) until the solution becomes clear.
- Cool the reaction mixture to room temperature.
- Glycosylation: In a separate flask, dissolve the per-benzoylated ribose (1.2 eq) in anhydrous acetonitrile.
- Add the silylated purine solution to the ribose solution.
- Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.

- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
- Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Debenzoylation

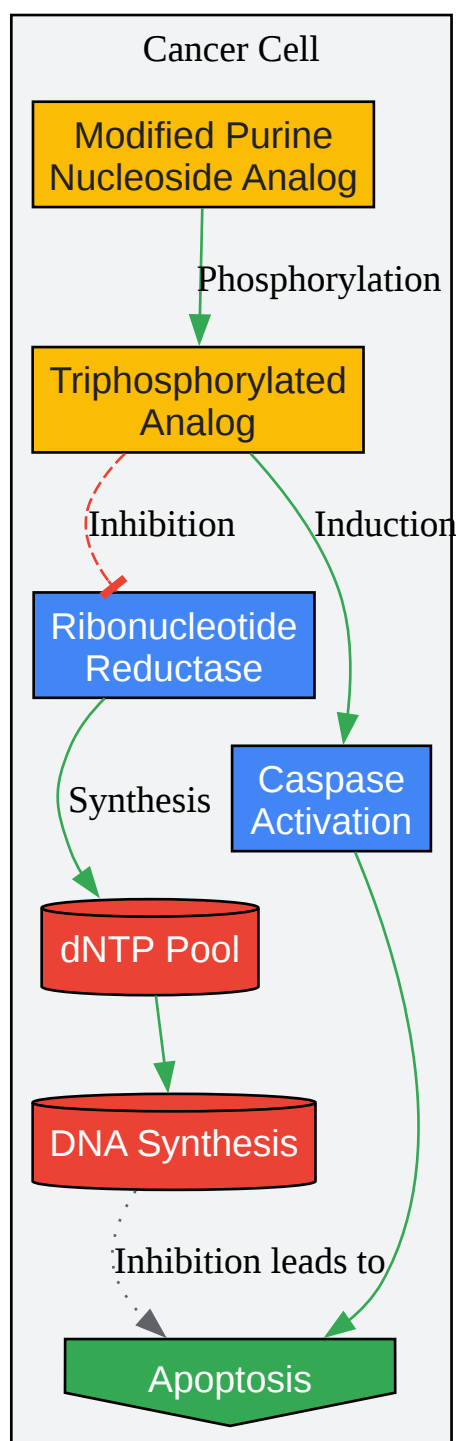
- Reaction Setup: Dissolve the benzoyl-protected nucleoside (1.0 eq) in anhydrous methanol.
- Deprotection: Add a solution of sodium methoxide in methanol (0.1 M, 0.5 eq) to the reaction mixture at room temperature.
- Stir the reaction and monitor its progress by TLC or LC-MS.
- Neutralization: Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Dowex-50 H+).
- Work-up: Filter the resin and wash with methanol.
- Concentrate the filtrate under reduced pressure.
- Purify the deprotected nucleoside by column chromatography or recrystallization.

Visualizations



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Caption: Synthetic workflow for the modification of **6-Chloro-2-iodopurine-9-riboside**.



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Caption: Mechanism of action for modified purine nucleoside analogs.

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